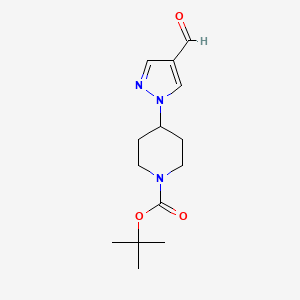

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is a chemical compound with the molecular formula C14H21N3O3 . It is used as a reactant in the preparation of substituted piperidines .

Synthesis Analysis

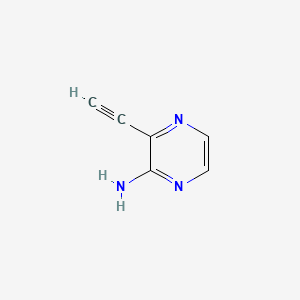

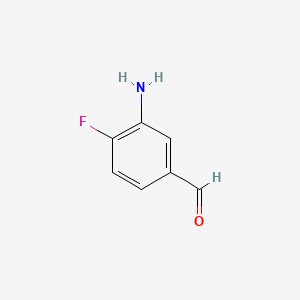

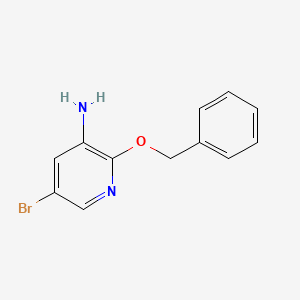

The synthesis of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” involves the use of 1H-Pyrazole-4-carboxaldehyde and 1-Boc-4-methanesulfonyloxypiperidine . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is characterized by a pyrazole ring attached to a piperidine ring via a carboxaldehyde group . The exact mass of the molecule is 279.15829154 .Chemical Reactions Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is used as a reactant in the preparation of substituted piperidines . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” has a predicted boiling point of 422.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its pKa is predicted to be 0.96±0.19 .科学的研究の応用

Building Block in Organic Synthesis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is often used as a building block in organic synthesis . Its unique structure makes it a versatile reagent that can participate in a variety of chemical reactions, leading to the formation of complex organic molecules.

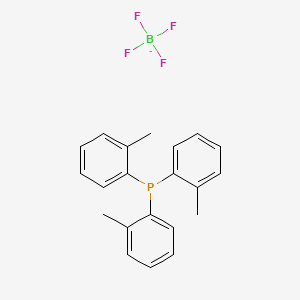

Suzuki Coupling

This compound can be used in Suzuki Coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, an essential step in the synthesis of many organic compounds.

Copper-catalyzed Azidation

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can also be used in copper-catalyzed azidation . This reaction is used to introduce azide groups into organic molecules, which can then be further transformed into a variety of functional groups.

Synthesis of Selective Quinazolinyl-phenol Inhibitors

This compound can be used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors have potential applications in the treatment of cancer and other diseases.

Synthesis of Selective GPR119 Agonists

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used as a reactant for the synthesis of selective GPR119 agonists . GPR119 is a receptor that is involved in the regulation of glucose homeostasis, and agonists of this receptor are being investigated for the treatment of type II diabetes .

α-Arylation of Aldehydes

This compound can be used in the α-arylation of aldehydes . This reaction is a key step in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials.

Enantioselective α-Benzylation of Aldehydes

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used in enantioselective α-benzylation of aldehydes . This reaction is important in the synthesis of chiral molecules, which are essential in the field of medicinal chemistry.

Synthesis of (S)-Quinuclidine-2-carboxylic Acid

Finally, this compound can be used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid . This molecule is a key intermediate in the synthesis of several pharmaceuticals.

Safety and Hazards

作用機序

Target of Action

The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.

Mode of Action

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.

特性

IUPAC Name |

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBDTGZARKKWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)